molecular formula C15H13N3O2 B12111531 2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline

2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B12111531
M. Wt: 267.28 g/mol
InChI Key: IPJSUYKLUBSWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and an aniline moiety attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methoxybenzoic acid hydrazide with an appropriate aniline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 2-(5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)aniline.

    Reduction: Formation of this compound derivatives with reduced oxadiazole ring.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to biological targets. Additionally, the methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)aniline
  • 2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline
  • 2-(5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)aniline

Uniqueness

2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s electron-donating properties, making it more reactive in certain chemical reactions. Additionally, the methoxy group can improve the compound’s solubility in organic solvents, facilitating its use in various applications.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H13N3O2/c1-19-13-9-5-3-7-11(13)15-18-17-14(20-15)10-6-2-4-8-12(10)16/h2-9H,16H2,1H3

InChI Key

IPJSUYKLUBSWKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.